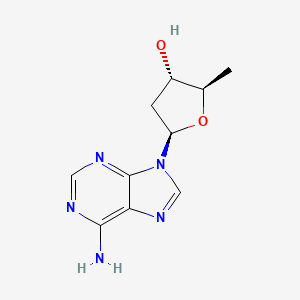

2',5'-Dideoxyadenosine

描述

准备方法

合成路线和反应条件: 2',5'-二脱氧腺苷的合成通常涉及核苷的还原。 一种常见的方法包括在钯催化剂和乙腈或乙酸乙酯和水的混合水溶液的存在下,用氢气还原核苷 . 溶剂混合物包含碱,例如氢氧化钠/乙酸钠或碳酸钠/乙酸钠,pH 值为 9-11 .

工业生产方法: 虽然 2',5'-二脱氧腺苷的具体工业生产方法没有被广泛记录,但通常的方法涉及使用上述还原技术进行大规模化学合成。 该过程针对产率和纯度进行了优化,以满足工业标准 .

化学反应分析

反应类型: 2',5'-二脱氧腺苷会发生各种化学反应,包括:

氧化: 此反应可以改变核苷结构,可能改变其生物活性。

还原: 作为合成的一部分,还原反应对于去除特定官能团至关重要。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用在钯催化剂存在下的氢气。

取代: 根据所需的取代,使用各种卤化剂和亲核试剂.

主要产物: 这些反应的主要产物是 2',5'-二脱氧腺苷本身及其各种衍生物,这些衍生物可能具有不同的生物活性及其应用 .

科学研究应用

Inhibition of Adenylate Cyclase

One of the primary applications of 2',5'-dideoxyadenosine is its role as a potent inhibitor of adenylate cyclase. The compound has been shown to inhibit forskolin-induced activation of cAMP-dependent pathways in various cell lines, including HEK293 cells. The inhibitory potency is quantified with an IC50 value ranging from 10 μM to 35 μM, depending on the specific experimental conditions and cellular context .

- Mechanism : ddA acts at the P-site of adenylate cyclase, leading to decreased levels of cAMP and subsequent downstream signaling effects. This property makes it a valuable tool for studying cAMP-related signaling pathways in cellular biology.

Neurobiology and Neuroprotection

Research indicates that this compound may have neuroprotective effects, particularly in models of neurodegeneration. Studies have demonstrated that ddA can influence neuroregenerative processes and improve psychoemotional disorders related to aging .

- Case Study : In animal models, ddA administration correlated with improved cognitive function and reduced markers associated with neurodegeneration, suggesting potential therapeutic applications in age-related cognitive decline.

Cancer Research

The compound has also been investigated for its potential anti-cancer properties. In vitro studies have shown that ddA can inhibit the proliferation of various cancer cell lines by modulating cAMP levels and affecting pathways involved in cell growth and apoptosis .

- Case Study : A study evaluating the effects of ddA on Hep G2 liver cancer cells reported significant reductions in cell viability at concentrations as low as 10 µM, indicating its potential as an anti-tumor agent.

Signal Transduction Studies

This compound is utilized extensively in studies aimed at understanding signal transduction mechanisms involving cAMP. Its ability to selectively inhibit adenylate cyclase provides researchers with a means to dissect complex signaling networks within cells.

- Experimental Findings : In experiments assessing the specificity of various adenylate cyclase inhibitors, ddA was found to effectively block cAMP-mediated signaling pathways without affecting other unrelated pathways .

Data Tables

| Application Area | Description | IC50 Values |

|---|---|---|

| Adenylate Cyclase Inhibition | Inhibits forskolin-induced activation in HEK293 cells | 10 - 35 μM |

| Neuroprotection | Potential benefits in cognitive function and neurodegeneration | Not specified |

| Cancer Research | Reduces viability in Hep G2 liver cancer cells | ~10 μM |

| Signal Transduction | Dissects cAMP-related signaling pathways | Not specified |

作用机制

2',5'-二脱氧腺苷通过与腺苷酸环化酶的 P 位点结合发挥作用,从而抑制该酶的活性 . 这种抑制减少了 cAMP 的生成,进而影响了各种依赖 cAMP 的信号通路。 该化合物对心脏的抗肾上腺素能作用是其显着作用之一,使其成为心血管研究中的宝贵工具 .

类似化合物:

2',3'-二脱氧腺苷: 另一种对腺苷酸环化酶具有类似抑制作用的核苷类似物.

齐多夫定: 一种核苷类似物,用作抗病毒剂,特别是在治疗 HIV 中.

2-氯-2'-脱氧腺苷: 一种具有类似结构特征但不同生物活性的化合物.

独特性: 2',5'-二脱氧腺苷因其对腺苷酸环化酶的特异性抑制及其强效抗肾上腺素能作用而具有独特性。 其穿透细胞膜并在细胞内发挥作用的能力使其区别于其他类似化合物 .

相似化合物的比较

2’,3’-Dideoxyadenosine: Another nucleoside analog with similar inhibitory effects on adenylyl cyclase.

Didanosine: A nucleoside analog used as an antiviral agent, particularly in the treatment of HIV.

2-Chloro-2’-deoxyadenosine: A compound with similar structural features but different biological activities.

Uniqueness: 2’,5’-Dideoxyadenosine is unique due to its specific inhibition of adenylyl cyclase and its potent antiadrenergic effects. Its ability to permeate cell membranes and exert its effects intracellularly distinguishes it from other similar compounds .

生物活性

2',5'-Dideoxyadenosine (DDA) is a significant compound in the study of cell signaling and pharmacology, primarily recognized for its role as a non-competitive inhibitor of adenylate cyclase. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is a modified nucleoside that lacks the 2' and 5' hydroxyl groups found in adenosine. This structural modification allows DDA to penetrate cells effectively and inhibit adenylate cyclase, an enzyme critical for the synthesis of cyclic AMP (cAMP), a vital second messenger in various cellular processes. The compound exhibits an IC₅₀ of approximately 3 µM, indicating its potency in inhibiting adenylate cyclase activity in vitro .

1. Inhibition of Cell Motility

DDA has been shown to inhibit cell motility by affecting signaling pathways involving cAMP. In studies involving murine B16 melanoma cells, DDA was reported to abolish motility-inducing factors, thereby reducing cell movement . This suggests potential applications in cancer therapy, where modulation of cell migration is crucial.

2. Modulation of Mesangial Cell Contraction

Research indicates that DDA can enhance spontaneous and agonist-induced contraction in glomerular mesangial cells by reversing the inhibitory effects of prostaglandin E2 (PGE2). This modulation occurs through the elevation of intracellular cAMP levels, demonstrating DDA's role in regulating vascular smooth muscle activity .

Case Study 1: Efficacy in Cancer Treatment

A study investigated the combined effects of DDA with other chemotherapeutic agents on L-cells (mouse fibroblast cells). The results showed that when used alongside erythro-9-(2-hydroxy-3-nonyl)adenine, which inhibits adenosine deaminase, DDA significantly increased cell toxicity against cancer cells . This combination therapy led to over 99.9% cell death within 36 hours.

Case Study 2: Neuronal Signaling

In neuroendocrine studies, DDA was evaluated for its effects on neuritogenesis and ERK phosphorylation. Findings revealed that while DDA inhibited adenylate cyclase activity, it did not affect the phosphorylation processes mediated by cAMP-dependent pathways, suggesting a nuanced role in neuronal signaling .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHPXOJTVQDVMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927095 | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6698-26-6, 13116-42-2 | |

| Record name | NSC95943 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC95107 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(2,5-Dideoxypentofuranosyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。